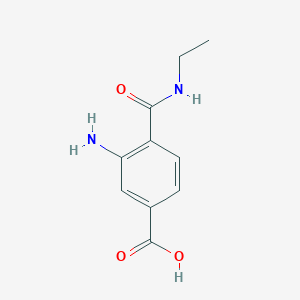

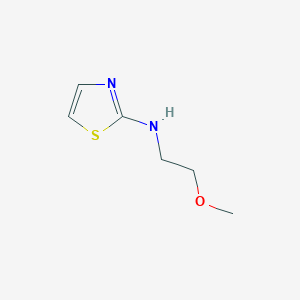

![molecular formula C9H8N2O2 B068376 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- CAS No. 183208-38-0](/img/structure/B68376.png)

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

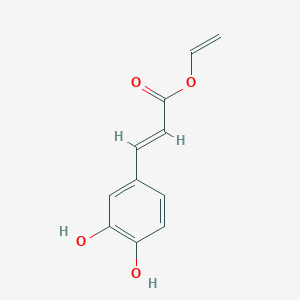

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- is a chemical compound with the molecular formula C7H6N2 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo [2,3-b]pyridine, Pyrrolo (2,3-b)pyridine, and 1,7-Dideazapurine .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- and its derivatives has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- can be analyzed using its IUPAC Standard InChI: InChI=1S/C7H6N2/c1-2-6-3-5-9-7 (6)8-4-1/h1-5H, (H,8,9) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- include its molecular weight, which is 118.1359 . More detailed properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Potent Fibroblast Growth Factor Receptor Inhibitors

1H-Pyrrolo[2,3-B]pyridine derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h exhibited potent FGFR inhibitory activity .

Inhibition of Breast Cancer Cell Proliferation

In vitro studies have shown that 1H-Pyrrolo[2,3-B]pyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .

Immunomodulators Targeting Janus Kinase 3

1H-Pyrrolo[2,3-B]pyridine derivatives have been identified as novel immunomodulators targeting Janus Kinase 3 (JAK3) . JAKs play crucial roles in modulating a number of inflammatory and immune mediators . Therefore, these derivatives could be used in treating immune diseases such as organ transplantation .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

1H-Pyrrolo[2,3-B]pyridine derivatives may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial . These include type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Anticancer Targeting Agents

1H-Pyrrolo[2,3-B]pyridine derivatives containing polar moieties on the phenyl ring have been found to have excellent inhibitory action against Carbonic Anhydrase IX (CAIX) . CAIX is a target for cancer therapeutics, and these derivatives could be used as anticancer targeting agents .

Zukünftige Richtungen

The future directions for the study and application of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- could involve further development of its derivatives targeting FGFR with development prospects . These derivatives have shown potent activities against FGFR1, 2, and 3 , making them potential candidates for cancer therapy .

Wirkmechanismus

Target of Action

The primary targets of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- are the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, while JAK3 is involved in signal transduction for immune response.

Mode of Action

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- interacts with its targets by inhibiting their activity . The compound binds to the active sites of FGFRs and JAK3, preventing them from participating in their respective signaling pathways.

Biochemical Pathways

By inhibiting FGFRs, 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- affects the FGF signaling pathway, which is involved in various cellular processes such as proliferation, survival, migration, and differentiation . Inhibition of JAK3 disrupts the JAK-STAT signaling pathway, which plays a key role in immune response .

Result of Action

The inhibition of FGFRs and JAK3 by 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- leads to changes at the molecular and cellular levels. These changes can result in decreased cell proliferation and immune response, which could potentially be beneficial in the treatment of conditions such as cancer and autoimmune diseases .

Eigenschaften

IUPAC Name |

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHXORFATJZTEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NC=C2C=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

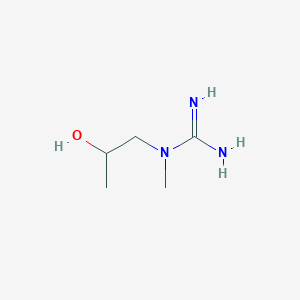

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)

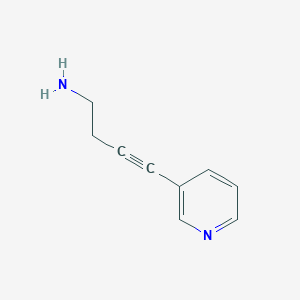

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

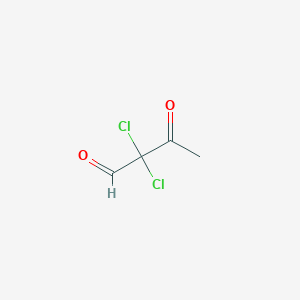

![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)

![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)